molecular formula C12H18ClNO B035505 1-Benzyl-3-piperidinol hydrochloride CAS No. 105973-51-1

1-Benzyl-3-piperidinol hydrochloride

Cat. No.: B035505
CAS No.: 105973-51-1
M. Wt: 227.73 g/mol
InChI Key: PHJDPNCYJSWYGY-UHFFFAOYSA-N
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Description

1-Benzyl-3-piperidinol hydrochloride is an organic compound with the chemical formula C12H17NO · HClThis compound is a white crystalline powder with a melting point of 174-178°C . It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-Benzyl-3-piperidinol hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

1-Benzyl-3-piperidinol hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-piperidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce benzylpiperidinone, while reduction can yield benzylpiperidine .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-piperidinol hydrochloride involves its interaction with specific molecular targets and pathways. For example, the benzyl-piperidine group is known to inhibit cholinesterase receptors, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine, which has various physiological effects .

Comparison with Similar Compounds

1-Benzyl-3-piperidinol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with certain molecular targets and pathways, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-benzylpiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJDPNCYJSWYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584868
Record name 1-Benzylpiperidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105973-51-1
Record name 1-Benzylpiperidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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